2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Overview
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, a thiazole ring, and a nitrobenzenesulfonyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and thiazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions. The thiazole intermediate is prepared by reacting 4-nitrobenzenesulfonyl chloride with a thioamide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted thiazole and phenoxy derivatives.
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiazole groups can bind to active sites, inhibiting enzyme activity or modulating receptor function. The nitrobenzenesulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANOIC ACID: A related compound with a simpler structure, used in proteomics research.
5-METHYL-2-(PROPAN-2-YL)PHENOL: Another similar compound, often used in organic synthesis.
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-13(2)17-9-4-14(3)10-18(17)30-12-19(25)23-21-22-11-20(31-21)32(28,29)16-7-5-15(6-8-16)24(26)27/h4-11,13H,12H2,1-3H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNRPAUGLYIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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